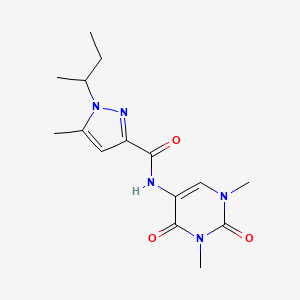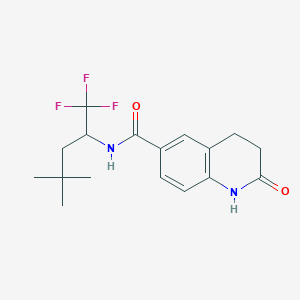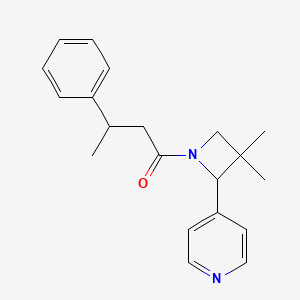![molecular formula C15H14N2O4 B6965827 [4-(Methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate](/img/structure/B6965827.png)
[4-(Methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate is a compound of interest in both academic research and industrial applications. It features a unique structural arrangement, combining a pyridine ring and a methoxycarbonylamino-phenyl group. This distinctive structure allows for diverse reactivity and applicability across various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Several synthetic pathways have been explored for this compound. A common route involves the coupling of pyridine-3-carboxylate with [4-(methoxycarbonylamino)phenyl]methyl via esterification reactions. Key reagents might include anhydrous solvents and acidic or basic catalysts to facilitate the ester bond formation.
Industrial Production Methods: Scaling up from laboratory synthesis to industrial production typically involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to increase yield and purity while reducing waste.
Types of Reactions:
Oxidation: This compound can undergo oxidation to produce oxidized derivatives, often using reagents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can transform the ester group into corresponding alcohols or amines, employing hydrogenation techniques or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution can occur, particularly at the carbon atoms adjacent to the aromatic ring, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (like chlorine), alkylating agents (like methyl iodide).
Major Products Formed: Depending on the reaction type, major products can include oxidized esters, reduced alcohols, or substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [4-(Methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate is often used as an intermediate in the preparation of more complex molecules, especially those with potential pharmaceutical activity.
Biology and Medicine: The compound's unique structure makes it a candidate for research in drug development, particularly in targeting specific molecular pathways involved in disease.
Industry: It finds applications in the development of specialty chemicals, agrochemicals, and materials science, where its reactive groups can be modified to suit various needs.
Wirkmechanismus
The mechanism by which [4-(Methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate exerts its effects often involves the interaction with specific enzymes or receptors, leading to alterations in biological pathways. The ester and aromatic groups play crucial roles in binding to these targets, influencing the compound's biological activity.
Vergleich Mit ähnlichen Verbindungen
Pyridine-3-carboxylate derivatives
Methoxycarbonylamino-substituted benzenes
Aromatic esters and amides
Each of these compounds exhibits distinctive properties, but [4-(Methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate stands out for its combined structural features and versatile applicability.
Conclusion
This compound is a multifaceted compound with significant potential across various scientific and industrial domains. Its synthesis, reactivity, and applications make it a valuable subject of study in contemporary research and development.
Eigenschaften
IUPAC Name |
[4-(methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-20-15(19)17-13-6-4-11(5-7-13)10-21-14(18)12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYDDHFLVSJUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)COC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-hydroxy-N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6965748.png)
![5-[[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6965750.png)
![N-[2-(furan-2-yl)ethyl]-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide](/img/structure/B6965762.png)


![3-(2-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6965783.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide](/img/structure/B6965794.png)
![1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6965798.png)
![1-[3-(2-Methoxyethoxy)azetidin-1-yl]-2-methyl-2-pyridin-3-ylpropan-1-one](/img/structure/B6965835.png)
![1-ethyl-3,5-dimethyl-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B6965842.png)
![1-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylurea](/img/structure/B6965845.png)
![6-[(4-Naphthalen-1-ylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6965853.png)
![1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-2-methyl-2-pyridin-3-ylpropan-1-one](/img/structure/B6965861.png)
